REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][CH3:9])=[O:7])=[C:4]([F:12])[CH:3]=1.C([O-])([O-])=O.[K+].[K+].C(C1CCCCC1=O)(=O)C.C(O)(=O)[CH2:30][C:31]([CH2:36]C(O)=O)([C:33]([OH:35])=[O:34])O.C[N:43](C=O)C>[Cu]I.O.C(N(CC)CC)C>[CH3:9][NH:8][C:6]([C:5]1[CH:10]=[CH:11][C:2]([NH:43][C:31]([CH3:36])([CH3:30])[C:33]([OH:35])=[O:34])=[CH:3][C:4]=1[F:12])=[O:7] |f:1.2.3|
|
Name
|
|
Quantity
|
155 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)NC)C=C1)F
|
Name
|
acid
|
Quantity
|
103 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
353 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
CuI
|
Quantity
|
3 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1C(CCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (50 mL, 2 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)C1=C(C=C(C=C1)NC(C(=O)O)(C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |